![molecular formula C26H29ClN4O3 B586208 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide CAS No. 1794753-88-0](/img/structure/B586208.png)

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

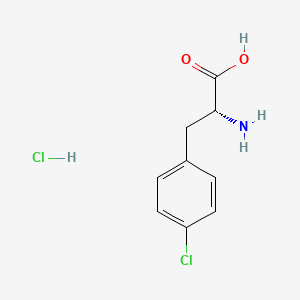

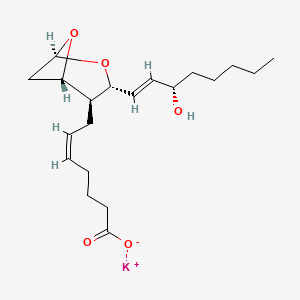

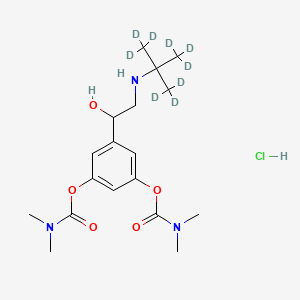

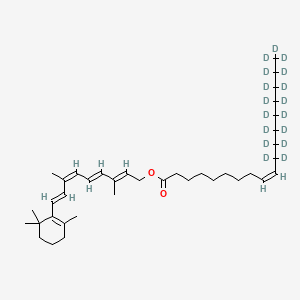

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide, also known as 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide, is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 489.042. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nav1.8 Channel Blocker

A-887826-d8 is a potent Nav1.8 channel blocker, with an IC50 of 11 nM . Nav1.8 channels are prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons . This makes them an attractive target for pain management. A-887826-d8 blocks TTX-resistant sodium currents in rat dorsal root ganglion in a voltage-dependent fashion .

Interestingly, A-887826-d8 exhibits “reverse use dependence”, where inhibition is relieved by repetitive short depolarizations . This property was observed in both human Nav1.8 channels studied in a cell line and in native Nav1.8 channels in mouse dorsal root ganglion (DRG) neurons . This “reverse use dependence” may reduce inhibition during physiological firing and should be selected against in drug development .

GPR40 Receptor Antagonist

A-887826-d8 is also used as a selective and potent antagonist for the GPR40 receptor . This receptor is found in pancreatic islet cells and plays a crucial role in glucose-dependent insulin secretion . Therefore, it could potentially be used in the treatment of diabetes or other conditions related to insulin regulation.

Mecanismo De Acción

Target of Action

The primary target of A-887826-d8 is the Nav1.8 sodium channel . This channel is a voltage-dependent sodium channel that is prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons .

Mode of Action

A-887826-d8 acts as a potent and voltage-dependent blocker of the Nav1.8 sodium channel . It inhibits the Nav1.8 sodium channel in a state-dependent fashion, with stronger inhibition occurring when the channels are in an inactivated state . Interestingly, A-887826-d8 exhibits a property known as “reverse use-dependence”, whereby inhibition is relieved by repetitive short depolarizations .

Biochemical Pathways

The Nav1.8 sodium channel plays a crucial role in the generation and propagation of action potential . By blocking this channel, A-887826-d8 can suppress evoked action potential firing when dorsal root ganglion (DRG) neurons are held at depolarized potentials .

Result of Action

The blockade of Nav1.8 sodium channels by A-887826-d8 leads to the attenuation of neuropathic tactile allodynia

Action Environment

The efficacy of A-887826-d8 is influenced by physiological conditions such as resting potentials and temperatures . For instance, the compound’s inhibition of Nav1.8 channels exhibits strong “reverse use dependence” when studied with physiological resting potentials and physiological temperatures . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological state of the neurons and the broader physiological environment.

Propiedades

IUPAC Name |

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJGFWKHSMUKFO-YPGVYFNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-bicyclo[2.2.2]oct-5-en-2-yl-, [1R-(1alpha,2alpha,4alpha)]- (9CI)](/img/no-structure.png)